molecular formula C10H20BrNO B1608354 2-Bromo-N,N-dibutylacetamide CAS No. 40124-27-4

2-Bromo-N,N-dibutylacetamide

Cat. No.: B1608354
CAS No.: 40124-27-4
M. Wt: 250.18 g/mol
InChI Key: UQISDSAIAARTPX-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dibutylacetamide is an organic compound with the molecular formula C10H20BrNO. It is a brominated derivative of N,N-dibutylacetamide, characterized by the presence of a bromine atom attached to the alpha carbon of the acetamide group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

2-Bromo-N,N-dibutylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with bromoacetyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . The reaction can be represented as follows:

Dibutylamine+Bromoacetyl bromideThis compound\text{Dibutylamine} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} Dibutylamine+Bromoacetyl bromide→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-N,N-dibutylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted acetamides.

    Reduction: The compound can be reduced to N,N-dibutylacetamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative conditions can lead to the formation of N,N-dibutylacetamide derivatives with oxidized functional groups.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N,N-dibutylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of substituted acetamides.

    Biology: The compound is used in biochemical studies to investigate the effects of brominated acetamides on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound as a starting material.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dibutylacetamide involves its interaction with nucleophiles, leading to the formation of substituted acetamides. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

2-Bromo-N,N-dibutylacetamide can be compared with other brominated acetamides, such as 2-Bromo-N,N-diethylacetamide and 2-Bromo-N,N-dimethylacetamide. These compounds share similar chemical properties but differ in the length and structure of their alkyl chains. The unique properties of this compound, such as its reactivity and solubility, make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-N,N-dibutylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISDSAIAARTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193156
Record name 2-Bromo-N,N-dibutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40124-27-4
Record name 2-Bromo-N,N-dibutylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40124-27-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-dibutylacetamide
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Record name 2-Bromo-N,N-dibutylacetamide
Source EPA DSSTox
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Record name 2-bromo-N,N-dibutylacetamide
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Synthesis routes and methods

Procedure details

To a solution of bromoacetyl bromide (72.3 mL, 830 mmol) in toluene (500 mL) cooled to 0° C. was added a solution of dibutylamine (280.0 mL, 1.66 mol) in toluene (220 mL) via an addition funnel maintaining the reaction temperature below 10° C. Upon completion of the addition, the reaction mixture was stirred at 0° C. for 15 minutes. A solution of 2.5% aqueous H3PO4 (500 mL) was slowly introduced, and the reaction mixture was allowed to warm to room temperature with vigorous stirring. The solution is 2.5% phosphoric acid by weight. The layers were separated and the organic phase washed with water (500 mL) and concentrated to provide the bromoacetamide as a solution in toluene.
Quantity
72.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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